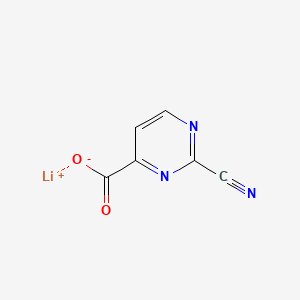

Lithium(1+) 2-cyanopyrimidine-4-carboxylate

Description

Lithium(1+) 2-cyanopyrimidine-4-carboxylate is a lithium salt derived from 2-cyanopyrimidine-4-carboxylic acid. The compound features a pyrimidine ring substituted with a cyano group (-CN) at position 2 and a carboxylate (-COO⁻) group at position 4, coordinated with a lithium cation. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The lithium counterion enhances solubility in polar solvents, making the compound suitable for reactions requiring homogeneous conditions.

Properties

Molecular Formula |

C6H2LiN3O2 |

|---|---|

Molecular Weight |

155.1 g/mol |

IUPAC Name |

lithium;2-cyanopyrimidine-4-carboxylate |

InChI |

InChI=1S/C6H3N3O2.Li/c7-3-5-8-2-1-4(9-5)6(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

PWIGLCLDMZURFK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CN=C(N=C1C(=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-cyanopyrimidine-4-carboxylate typically involves the reaction of lithium hydroxide with 2-cyanopyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Lithium(1+) 2-cyanopyrimidine-4-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyrimidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

Biology: The compound may have potential as a biochemical probe due to its unique structure.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Lithium(1+) 2-cyanopyrimidine-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Molecular Targets: The compound may bind to certain enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

*Calculated based on molecular formula.

- Substituent Effects: The cyano group (-CN) in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to chlorine (-Cl) or methyl (-CH₃) substituents. This enhances the stability of the carboxylate anion and influences reactivity in nucleophilic substitutions. Lithium vs. Sodium/Potassium Counterions: Lithium salts generally exhibit higher solubility in aprotic solvents (e.g., THF, DMSO) compared to heavier alkali metal salts, which may precipitate in such media.

Physicochemical Properties

- Thermal Stability: Lithium(1+) 2-cyanopyrimidine-4-carboxylate likely decomposes at lower temperatures (150–200°C) due to the lability of the lithium-carboxylate bond, whereas sodium or potassium salts may exhibit higher thermal stability (200–300°C).

- Reactivity: The cyano group facilitates reactions such as hydrolysis to amides or reduction to amines, distinguishing it from chlorinated analogs, which participate in Ullmann or Suzuki couplings.

Industrial and Research Relevance

- Lithium Compounds : The EU’s emphasis on lithium carbonate and hydroxide trade underscores the strategic importance of lithium in energy storage and specialty chemicals. Lithium’s role in this compound aligns with trends favoring lightweight, reactive metal ions for advanced materials.

Research Findings and Gaps

- Synthetic Utility: Lithium(1+) 2-cyanopyrimidine-4-carboxylate has been explored as a ligand in coordination polymers, leveraging the cyano group’s ability to bridge metal centers. However, its applications lag behind those of chlorinated analogs, which are well-established in drug discovery (e.g., antiviral agents).

- Data Limitations : The absence of a CAS number or commercial availability for the target compound restricts access to standardized safety or thermodynamic data, necessitating extrapolation from structural analogs.

Biological Activity

Lithium(1+) 2-cyanopyrimidine-4-carboxylate is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Lithium(1+) 2-Cyanopyrimidine-4-Carboxylate

Chemical Structure and Properties

- Molecular Formula : C7H6LiN3O2

- Molecular Weight : Approximately 181.03 g/mol

- Structure : The compound features a lithium ion coordinated to a 2-cyanopyrimidine-4-carboxylate moiety, which includes both cyano and carboxylate functional groups.

Biological Activity

Recent studies have highlighted several biological activities associated with lithium(1+) 2-cyanopyrimidine-4-carboxylate:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties, inhibiting the growth of various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values ranging from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .

- Antimicrobial Activity : The compound has also demonstrated antibacterial and antifungal properties against a range of microorganisms. Its efficacy in inhibiting microbial growth suggests potential applications in treating infections caused by resistant strains.

The mechanisms underlying the biological activity of lithium(1+) 2-cyanopyrimidine-4-carboxylate are still being elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways and nucleotide synthesis, which are crucial for cell proliferation and survival.

- Modulation of Signaling Pathways : It is suggested that this compound could modulate signaling pathways related to cell growth and differentiation, potentially impacting tumor progression and microbial resistance mechanisms.

Research Findings

Several studies have contributed to our understanding of lithium(1+) 2-cyanopyrimidine-4-carboxylate:

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that lithium(1+) 2-cyanopyrimidine-4-carboxylate not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase 9 levels in treated samples .

- Microbial Inhibition : In vitro tests showed that the compound effectively reduced the viability of pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial agents.

Toxicity and Safety

While promising, limited studies on the toxicity and safety profile of lithium(1+) 2-cyanopyrimidine-4-carboxylate indicate that it should be handled with care due to potential hazardous properties. Further research is required to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.